N1-(3,4-difluorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O4/c1-29-16-5-2-14(3-6-16)19(26-8-10-30-11-9-26)13-24-20(27)21(28)25-15-4-7-17(22)18(23)12-15/h2-7,12,19H,8-11,13H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQKFTPEDZEXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-difluorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide typically involves a multi-step process. One common method includes the reaction of 3,4-difluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(4-methoxyphenyl)-2-morpholinoethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
N1-(3,4-difluorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N1-(3,4-difluorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3,4-difluorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: Fluorine vs. Chlorine/Methoxy Groups: The 3,4-difluorophenyl group in the target compound likely increases metabolic stability compared to chlorophenyl (GMC-7) or methoxy-substituted (S336) analogs due to fluorine’s electronegativity and resistance to oxidative metabolism . Morpholino vs.
Biological Activity Trends: Antiviral Potential: Compound 22 () inhibits HIV entry, suggesting that oxalamides with aromatic and heterocyclic substituents may target viral envelope proteins. The target compound’s 3,4-difluorophenyl group could similarly enhance target binding through hydrophobic interactions . Antimicrobial Activity: GMC-7 () demonstrates in vitro antimicrobial effects, likely due to the isoindoline-dione moiety’s ability to disrupt microbial membranes. The absence of this group in the target compound may shift its mechanism toward other targets .
Safety and Metabolism: Flavoring Agents: S336 and related oxalamides () exhibit low toxicity (NOEL: 8–100 mg/kg/day in rats) due to rapid metabolism via hydrolysis and glucuronidation. The target compound’s morpholino group may alter its metabolic pathway compared to pyridinylethyl derivatives, warranting specific toxicological evaluation .
Biological Activity
N1-(3,4-difluorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide, with the CAS number 942012-75-1, is a synthetic organic compound that has attracted attention in various fields of biomedical research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential applications in medicine.
- Molecular Formula : C21H23F2N3O4
- Molecular Weight : 419.4 g/mol
- IUPAC Name : N'-(3,4-difluorophenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, influencing various biochemical pathways. Although detailed studies are still ongoing, preliminary findings suggest that it may act as an inhibitor or modulator in certain cellular processes.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis in these cells through caspase activation and modulation of cell cycle regulators.
- Mechanistic Insights : Research indicates that the compound may exert its anticancer effects by targeting specific signaling pathways such as the PI3K/Akt and MAPK pathways. This suggests potential for further development as a chemotherapeutic agent.
Antiviral Activity
Another area of interest is the compound's antiviral properties:
- HIV Inhibition : Preliminary findings suggest that this compound may inhibit HIV replication in vitro. The mechanism involves interference with viral entry and replication processes.
Data Table: Summary of Biological Activities
| Activity Type | Target/Effect | Study Findings |
|---|---|---|
| Anticancer | Breast and colon cancer cell lines | Induces apoptosis; inhibits cell proliferation |
| Antiviral | HIV | Inhibits viral replication |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with detailed analysis showing activation of apoptotic pathways through increased levels of pro-apoptotic proteins.
Case Study 2: Antiviral Mechanism
In another study focusing on its antiviral properties, researchers treated HIV-infected cells with the compound and observed a marked decrease in viral load. Further mechanistic studies revealed that the compound interferes with HIV's ability to integrate into host DNA, suggesting a novel mechanism for antiviral action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
